
N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-methoxybenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-methoxybenzenesulfonamide” is a chemical compound that has been studied in the field of structural chemistry .
Synthesis Analysis
The compound was synthesized by reacting 4-aminoantipyrine and benzoylisothiocynate in an equimolar ratio . The reaction was heated at 50°C and stirred for 3 hours, yielding an orange solution .Molecular Structure Analysis
The compound was characterized by single crystal XRD analysis . The various intermolecular interactions, including H-bonding and interaction involving π-ring, stabilized the supramolecular assembly . Hirshfeld surface analysis was performed to probe intermolecular interactions in detail .Chemical Reactions Analysis
The compound was prepared by reacting 4-aminoantipyrine and benzoylisothiocynate in equimolar quantities . The reaction was heated at 50°C and stirred for 3 hours, yielding an orange solution .Physical and Chemical Properties Analysis
The quantum parameters of the prepared compound were investigated using the Def2-SVPD basis set in conjunction with the hybrid method of B3LYP . The results revealed similarities between the experimental and theoretical calculations . In addition, the HOMO orbitals are located at the hetero atoms, while the LUMO orbitals are located at the benzene ring .Wissenschaftliche Forschungsanwendungen
Antimicrobial Activities
N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-methoxybenzenesulfonamide and its derivatives have been explored for their antimicrobial activities. A study by Sojitra et al. (2016) focused on synthesizing derivatives of this compound and evaluating their in vitro antimicrobial activities, which displayed excellent to moderate activities, particularly potent against bacteria compared to fungal strains (Sojitra et al., 2016).
Asiri and Khan (2010) synthesized Schiff bases containing this compound and screened them for antibacterial activities. The results showed moderate to good antibacterial activity against strains like Escherichia coli and Staphylococcus aureus (Asiri & Khan, 2010).
Corrosion Inhibition
Tawfik (2015) investigated the corrosion inhibition efficiency of derivatives of N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl) on carbon steel in hydrochloric acid. The study found that these compounds are excellent inhibitors and the adsorption on carbon steel surfaces obeys Langmuir adsorption isotherm (Tawfik, 2015).
Anti-Cancer Activity
Ghorab et al. (2014) utilized 4-aminoantipyrine as a key intermediate for synthesizing derivatives that were tested against human tumor breast cancer cell lines. Several compounds exhibited significant anti-cancer activity (Ghorab, El-Gazzar, & Alsaid, 2014).
Electrochemical Characterization
Ertem et al. (2017) reported the electrochemical characterization of novel metallophthalocyanines containing 4-aminoantipyrine moieties. These compounds showed potential for applications in electrochemistry (Ertem, Sarkı, Yalazan, Bıyıklıoğlu, & Kantekin, 2017).
Antioxidant Activity
Badgujar, More, and Meshram (2018) synthesized new sulfonamides from Ampyrone and evaluated their antimicrobial and antioxidant activities. Some compounds showed significant activities in both respects (Badgujar, More, & Meshram, 2018).
Eigenschaften
IUPAC Name |
N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-4-methoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O4S/c1-13-17(18(22)21(20(13)2)14-7-5-4-6-8-14)19-26(23,24)16-11-9-15(25-3)10-12-16/h4-12,19H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWQMFVMZYMEMNQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NS(=O)(=O)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
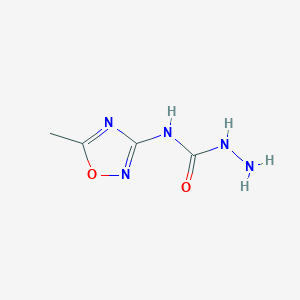
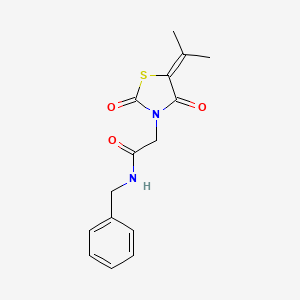
![2-(cyclopentylsulfanyl)-1-[4-(2-phenylcyclopropanecarbonyl)piperazin-1-yl]ethan-1-one](/img/structure/B2823441.png)
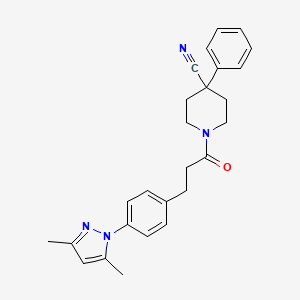

![[1-(3,4-dimethylphenyl)-1H-1,2,3-triazol-4-yl][4-(prop-2-en-1-yl)piperazin-1-yl]methanone](/img/structure/B2823445.png)

![2-{3-[(Pyridin-2-yloxy)methyl]pyrrolidin-1-yl}-4-(trifluoromethyl)pyrimidine](/img/structure/B2823449.png)


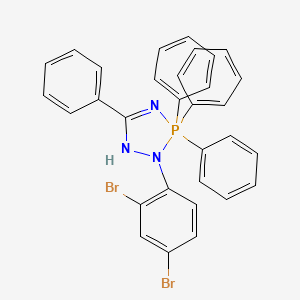
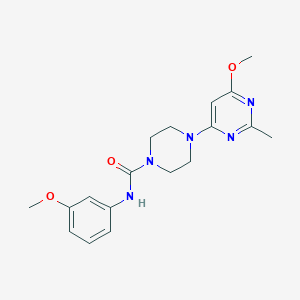
![3-(3-fluorophenyl)-1-[(3-fluorophenyl)methyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2823460.png)
![2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-([1,1-biphenyl]-4-yl)propanoic acid](/img/no-structure.png)
